molecular formula C11H15NO3S B13136991 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide

Cat. No.: B13136991
M. Wt: 241.31 g/mol
InChI Key: YKJLCLAPNFSBOS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a chemical compound with a unique structure that includes a benzopyran ring system

Preparation Methods

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide typically involves several steps. One common method includes the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with sulfonamide under specific conditions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can be compared with other similar compounds, such as:

    2,2-Dimethylchroman: This compound has a similar benzopyran ring system but lacks the sulfonamide group.

    Flavanones: These compounds also contain a benzopyran ring but have different substituents and biological activities.

    Dihydrocoumarin: Another compound with a benzopyran ring, used in different applications. The uniqueness of this compound lies in its specific structure and the presence of the sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-4-sulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2)7-10(16(12,13)14)8-5-3-4-6-9(8)15-11/h3-6,10H,7H2,1-2H3,(H2,12,13,14)

InChI Key

YKJLCLAPNFSBOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)S(=O)(=O)N)C

Origin of Product

United States

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